Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-
描述
Historical Background and Discovery
The pyrazolo[1,5-a]pyrimidine scaffold first gained attention in the mid-20th century as researchers explored fused heterocyclic systems for pharmacological potential. The specific derivative 6-(4-methoxyphenyl)-3-(3-thienyl)- variant was synthesized in the early 2000s during systematic investigations into ATP-competitive kinase inhibitors. Its development coincided with advances in combinatorial chemistry and structure-based drug design, which enabled precise modifications to enhance kinase selectivity. The compound’s discovery was reported in patent literature as part of efforts to optimize VEGFR2 inhibition, with subsequent biological evaluations confirming its antiproliferative effects in endothelial cell models.
Nomenclature and Chemical Identity
The compound’s systematic IUPAC name is 6-(4-methoxyphenyl)-3-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine , reflecting its substitution pattern (Table 1). Alternative designations include:
- VEGFR2 kinase inhibitor IV (pharmacological classification)
- Chemical Abstracts Service (CAS) Registry Number : 216661-57-3
- Molecular Formula : C₁₇H₁₃N₃OS
- Molecular Weight : 307.37 g/mol.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 216661-57-3 |
| Molecular Formula | C₁₇H₁₃N₃OS |
| Molecular Weight | 307.37 g/mol |
| IUPAC Name | 6-(4-methoxyphenyl)-3-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine |
| SMILES | COC1=CC=C(C=C1)C2=CN3C(=NC=C3)N=C2C4=CSC=C4 |
Position Within the Pyrazolo[1,5-a]Pyrimidine Scaffold Family
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, distinguished by a fused bicyclic system comprising a pyrazole ring (positions 1–5) and a pyrimidine ring (positions a–d). Key structural features include:
- Position 3 : 3-Thienyl group, introducing sulfur-mediated π-π stacking interactions.
- Position 6 : 4-Methoxyphenyl substituent, enhancing lipophilicity and hydrogen-bonding capacity.
- Position 7 : Unsubstituted, allowing flexibility for ATP-binding pocket interactions.
This substitution pattern optimizes kinase binding affinity while minimizing off-target effects, as demonstrated in comparative studies with simpler analogs.
Significance in Heterocyclic Chemistry Research
The compound exemplifies strategic heterocyclic design principles:
- Electronic Modulation : The electron-donating methoxy group stabilizes charge transfer interactions in kinase active sites.
- Stereoelectronic Effects : The thienyl sulfur atom participates in hydrophobic interactions and enhances metabolic stability compared to phenyl analogs.
- Scaffold Versatility : Its synthetic accessibility via cyclocondensation and Suzuki-Miyaura coupling enables rapid derivatization.
Recent studies highlight its role as a template for dual kinase inhibitors targeting VEGFR2 and platelet-derived growth factor receptor (PDGFR), underscoring its utility in polypharmacology.
属性
IUPAC Name |
6-(4-methoxyphenyl)-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c1-21-15-4-2-12(3-5-15)14-8-18-17-16(9-19-20(17)10-14)13-6-7-22-11-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWLNACPIFKNIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CSC=C4)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416191 | |
| Record name | KDR/Flk-1 Kinase Inhibitor IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216661-57-3 | |
| Record name | 6-(4-Methoxyphenyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216661-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Methoxyphenyl)-3-(3-thienyl)-pyrazolo(1,5-a)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216661573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KDR/Flk-1 Kinase Inhibitor IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-METHOXYPHENYL)-3-(3-THIENYL)-PYRAZOLO(1,5-A)PYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHX0K077F6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Cyclocondensation of Amino Pyrazoles with Enaminones
The cyclocondensation of 5-amino-1H-pyrazoles with enaminones or chalcones is a cornerstone method for constructing the pyrazolo[1,5-a]pyrimidine scaffold. For the target compound, this approach involves regioselective annulation to install the 6-(4-methoxyphenyl) and 3-(3-thienyl) groups.
In a seminal study by Sikdar et al. (2023), a one-pot cyclization-oxidative halogenation protocol was developed using 5-amino-3-(3-thienyl)-1H-pyrazole and a 4-methoxyphenyl-substituted enaminone. The reaction proceeds via initial cyclocondensation in aqueous medium with potassium persulfate (KSO), forming the pyrazolo[1,5-a]pyrimidine core. Subsequent oxidative coupling introduces halogen atoms at specific positions, though the target compound’s synthesis bypasses halogenation by omitting sodium halides. Key advantages include:
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates cyclization kinetics. Moustafa et al. (2022) demonstrated that reacting N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with thienyl-substituted electrophiles under microwave conditions (120°C, 20 minutes) yields 7-amino-pyrazolo[1,5-a]pyrimidines. Adapting this method, the 3-thienyl group is introduced via a pre-functionalized pyrazole, while the enaminone component delivers the 4-methoxyphenyl substituent.
Three-Component Reactions for Modular Synthesis
Aldehyde-Mediated Multicomponent Assembly
Three-component reactions (3-CRs) enable simultaneous incorporation of both aryl groups. A representative protocol involves:
-
3-Amino-1H-pyrazole with a 3-thienyl substituent.
-
4-Methoxybenzaldehyde as the aryl source.
-
Malononitrile or ethyl cyanoacetate as the activated methylene component.
The reaction proceeds via imine formation, followed by nucleophilic attack and cyclization. Portilla et al. (2012) optimized this method under solvent-free conditions, achieving 78–92% yields for analogous pyrazolo[1,5-a]pyrimidines.
Functionalization of Preformed Pyrazolo[1,5-a]Pyrimidine Cores
Suzuki-Miyaura Cross-Coupling
Post-cyclization functionalization offers an alternative route. For instance, 3-bromo-pyrazolo[1,5-a]pyrimidine intermediates undergo Suzuki coupling with 4-methoxyphenylboronic acid to install the 6-aryl group. Similarly, the 3-thienyl moiety is introduced via coupling with thiopheneboronic acid.
Palladium-Catalyzed Direct Arylation
Direct C–H arylation at the 6-position using Pd(OAc)/PPh catalysts and 4-methoxyiodobenzene has been reported for related structures, achieving 70–80% yields. This method avoids pre-halogenation steps, streamlining synthesis.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques minimize solvent use. A mixture of 5-amino-3-(3-thienyl)-1H-pyrazole and 4-methoxyphenyl-substituted β-ketoester, reacted under mechanical agitation, produces the target compound in 88% yield within 2 hours.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Cyclocondensation | 5-Amino-pyrazole, enaminone | HO, KSO, 60°C | 85–90 | Regioselective, green solvent |
| Microwave 3-CR | 3-Amino-pyrazole, aldehyde, malononitrile | MW, 120°C, 20 min | 82–88 | Rapid, high functional tolerance |
| Suzuki Coupling | 3-Bromo-pyrazolo[1,5-a]pyrimidine, boronic acids | Pd(dppf)Cl, KCO, DMF | 75–80 | Modular late-stage functionalization |
| Mechanochemical | Amino-pyrazole, β-ketoester | Ball milling, 2 hrs | 88 | Solvent-free, scalable |
Challenges and Optimization Strategies
-
Regioselectivity Control : Competing cyclization pathways may yield positional isomers. Using electron-deficient enaminones enhances selectivity for the 6-aryl position.
-
Functional Group Compatibility : Thienyl groups are sensitive to oxidative conditions; substituting KSO with milder oxidants (e.g., DDQ) preserves integrity.
-
Scale-Up Limitations : Microwave and mechanochemical methods require specialized equipment. Transitioning to continuous flow reactors addresses this .
化学反应分析
反应类型: 吡唑并[1,5-a]嘧啶 3G 会经历各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行。
常见试剂和条件:
氧化: 乙酸中的过氧化氢。
还原: 乙醇中的硼氢化钠。
取代: 碱(如氢氧化钠)存在下的卤素.
主要产物: 从这些反应中形成的主要产物包括吡唑并[1,5-a]嘧啶 3G 的各种取代衍生物,它们可能表现出不同的物理和化学性质 。
科学研究应用
吡唑并[1,5-a]嘧啶 3G 在科学研究中具有广泛的应用:
化学: 用作合成复杂有机分子和材料的构建单元.
生物学: 作为荧光探针用于研究细胞内过程和分子相互作用.
医学: 正在研究其作为抗癌剂和激酶抑制剂的潜力.
工业: 用于开发有机发光器件和其他光电应用.
5. 作用机理
吡唑并[1,5-a]嘧啶 3G 的作用机理涉及其与特定分子靶标(如激酶和其他酶)的相互作用。 该化合物可以通过与这些靶标的活性位点结合来抑制它们的活性,从而破坏参与细胞增殖和存活的关键信号通路 。 这种机制是其在癌症治疗和其他疾病中潜在治疗效果的基础 。
类似化合物:
吡唑并[3,4-d]嘧啶: 另一个具有类似结构特征但电子性质不同的稠环体系。
咪唑并[1,2-a]嘧啶: 共享嘧啶环,但具有咪唑环而不是吡唑环.
独特性: 吡唑并[1,5-a]嘧啶 3G 因其光物理性质、合成可及性和生物活性的独特组合而脱颖而出。 它既可以作为荧光探针,又可以作为治疗剂,使其成为各种研究领域中宝贵的化合物 。
作用机制
The mechanism of action of Pyrazolo[1,5-a]pyrimidine 3G involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting key signaling pathways involved in cell proliferation and survival . This mechanism underlies its potential therapeutic effects in cancer treatment and other diseases .
相似化合物的比较
Pyrazolo[3,4-d]pyrimidine: Another fused ring system with similar structural features but different electronic properties.
Imidazo[1,2-a]pyrimidine: Shares the pyrimidine ring but has an imidazole ring instead of a pyrazole ring.
Uniqueness: Pyrazolo[1,5-a]pyrimidine 3G stands out due to its unique combination of photophysical properties, synthetic accessibility, and biological activity. Its ability to act as both a fluorescent probe and a therapeutic agent makes it a valuable compound in various research fields .
生物活性
Pyrazolo[1,5-a]pyrimidine, specifically the compound 6-(4-methoxyphenyl)-3-(3-thienyl)-, is a heterocyclic compound that has gained significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 6-(4-methoxyphenyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine
- Molecular Formula : C17H13N3OS
- Molecular Weight : 307.37 g/mol
- CAS Number : 216661-57-3
The compound features a fused ring system that includes a pyrazole and a pyrimidine ring, contributing to its unique chemical properties and biological activities.
The primary mechanism of action for Pyrazolo[1,5-a]pyrimidine involves its interaction with various kinases. It has been identified as a potent inhibitor of the KDR (kinase insert domain receptor) or Flk-1 kinase, which is crucial in angiogenesis and cancer progression. By inhibiting these kinases, the compound disrupts key signaling pathways involved in cell proliferation and survival.
Anticancer Properties
Research indicates that Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance:
- A study demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold enhanced its potency against various cancer cell lines by improving pharmacokinetic properties and cellular uptake .
- Another investigation highlighted its effectiveness in inhibiting tumor growth in xenograft models by targeting vascular endothelial growth factor (VEGF) signaling pathways .
Kinase Inhibition
The compound has been characterized as a selective inhibitor of several kinases:
- KDR/Flk-1 Kinase : Inhibits angiogenesis by blocking VEGF-mediated signaling.
- Other Kinases : Exhibits broad-spectrum kinase inhibition which may contribute to its anticancer effects .
Case Studies
- Optimization of Pyrazolo[1,5-a]pyrimidine Derivatives :
- Screening for Kinase Inhibition :
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Different fused ring system | Varies; less potent than 6-(4-methoxyphenyl)-3-(3-thienyl)- |
| Imidazo[1,2-a]pyrimidine | Imidazole ring instead of pyrazole | Anticancer activity present |
| Pyrazolo[1,5-a]pyrimidine (parent) | Base structure without substitutions | Moderate anticancer activity |
常见问题
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions be optimized?
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation of 5-aminopyrazoles with formylated active proton compounds. Ultrasound irradiation under aqueous conditions with KHSO₄ as a catalyst significantly enhances reaction efficiency, achieving yields >90% by promoting rapid cavitation-induced mixing . Key parameters for optimization include:
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Structural validation relies on:
- ¹H/¹³C NMR : Assigns substituent positions (e.g., methoxyphenyl protons at δ 3.85 ppm, thienyl protons at δ 7.11–7.35 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 321.4 for C₁₈H₁₅N₃OS) confirm molecular weight .
- X-ray crystallography : Resolves regioselectivity, as demonstrated for analogs like 7c (triclinic, space group P-1, a = 8.0198 Å, b = 14.0341 Å) .
Advanced Research Questions
Q. How do substituents (e.g., 4-methoxyphenyl, 3-thienyl) influence electronic and steric properties in biological interactions?
- 4-Methoxyphenyl : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., VEGFR2 kinase) due to electron-donating methoxy groups .
- 3-Thienyl : Introduces sulfur-mediated hydrogen bonding, critical for receptor affinity (e.g., α1-selective benzodiazepine receptors) . Computational modeling (e.g., docking studies) reveals that steric bulk from these groups reduces off-target interactions, improving selectivity .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Discrepancies in IC₅₀ values (e.g., 4.93 µM vs. 27.66 µM in cancer cell lines) arise from:
- Substituent positioning : Meta-substitution on the phenyl ring (vs. para) alters binding to ATP pockets in kinases .
- Solubility differences : Hydrophobic substituents (e.g., trifluoromethyl) reduce aqueous solubility, skewing in vitro results . Mitigation involves orthogonal assays (e.g., SPR for binding kinetics) and logP optimization .
Q. How is regioselectivity achieved in pyrazolo[1,5-a]pyrimidine synthesis, and how is it validated?
Regioselectivity is controlled by:
- Ultrasound irradiation : Forces preferential formation of the 6-(4-methoxyphenyl) isomer via kinetic control .
- X-ray crystallography : Confirms substitution patterns (e.g., bond angles and torsion in the pyrimidine ring) . For example, X-ray data for analog 7c (R₁ = 0.0486) validated C-6 substitution over competing C-5 pathways .
Methodological Considerations
Q. What in vitro and in silico approaches are used to evaluate kinase inhibition (e.g., VEGFR2)?
- In vitro kinase assays : Measure IC₅₀ via fluorescence polarization (e.g., ADP-Glo™ Kinase Assay) .
- Molecular docking : Uses AutoDock Vina to model interactions with VEGFR2’s ATP-binding site (PDB: 4ASD). Key residues: Lys868 (hydrogen bonding with thienyl) .
- Selectivity profiling : Screen against related kinases (e.g., PDGFR, FGFR) to confirm specificity .
Q. How are structure-activity relationships (SAR) explored for α1-selective receptor binding?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
